N-Phenyl 2-bromo-6-fluorobenzylamine

Lipophilicity CNS drug design Physicochemical property comparison

In antiviral SAR, uncontrolled halogen substitution can shift EC50 >10-fold and invalidate lead series. N-Phenyl 2-bromo-6-fluorobenzylamine (CAS 1365271-82-4) eliminates this risk with a structurally validated ortho-Br/ortho-F motif: • Cryo-EM-confirmed VP1 hydrophobic pocket engagement • XLogP 4.2, TPSA 12 Ų - BBB-penetrant window • Br handle for Suzuki-Miyaura diversification; F serves as 19F NMR probe Supplied at ≥98% purity for direct multi-step synthesis without pre-purification. Gram-to-kilogram scalability supports library production.

Molecular Formula C13H11BrFN
Molecular Weight 280.14
CAS No. 1365271-82-4
Cat. No. B595111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl 2-bromo-6-fluorobenzylamine
CAS1365271-82-4
SynonymsN-Phenyl 2-broMo-6-fluorobenzylaMine
Molecular FormulaC13H11BrFN
Molecular Weight280.14
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC2=C(C=CC=C2Br)F
InChIInChI=1S/C13H11BrFN/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h1-8,16H,9H2
InChIKeyAREHQHGUQHGHSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl 2-bromo-6-fluorobenzylamine: Halogenated Building Block


N-Phenyl 2-bromo-6-fluorobenzylamine (CAS 1365271-82-4) is a di-halogenated N-phenylbenzylamine derivative that belongs to a chemotype recently validated as a novel class of enterovirus capsid binders [1]. The compound features a unique ortho-bromo/ortho-fluoro substitution pattern on the benzyl ring combined with N-phenylation, resulting in a molecular weight of 280.13 g/mol, a calculated XLogP3-AA of 4.2, and a topological polar surface area (TPSA) of only 12 Ų [2]. These specific physicochemical properties place it in a narrow lipophilicity-solubility window that is distinct from its non-halogenated, mono-halogenated, or differently substituted analogs, making it a strategically important intermediate for structure-activity relationship (SAR) exploration and lead optimization in antiviral and CNS drug discovery programs.

Halogenated building block for antiviral SAR exploration
CNS drug-like property window (XLogP 3–5 range)
Validated enterovirus capsid-binder chemotype

N-Phenyl 2-bromo-6-fluorobenzylamine: Substitution Limitations


Generic substitution within the N-phenylbenzylamine class is unsafe because small changes in halogen identity, position, or count drastically alter lipophilicity (XLogP), molecular shape, and target binding. The ortho-bromo/ortho-fluoro motif of the target compound confers a unique combination of steric bulk, electron-withdrawing effects, and halogen bonding potential that is absent in the unsubstituted parent compound (N-phenylbenzylamine, XLogP ≈ 3.2) [1] or in mono-halogenated variants [2]. In the recently disclosed Coxsackievirus A9 capsid binder series, subtle modifications to the benzylamine ring substitution pattern led to >10-fold differences in antiviral EC50 and cytotoxicity CC50 [3]. Replacing the compound with a cheaper, less substituted analog would therefore introduce uncontrolled risks in potency, selectivity, and pharmacokinetic profile, potentially invalidating an entire SAR campaign.

Target Compound ortho-Br/ortho-F N-phenylbenzylamine
Potential Substitute Unsubstituted or mono-halogenated analogs
Halogen pattern changes may shift lipophilicity and antiviral EC50 >10-fold, altering SAR interpretation.
Mono-halogenated variants lack the steric and electronic profile required for capsid VP1 engagement.
Using lower-purity analogs may introduce dehalogenated impurities that confound biological assay data.

N-Phenyl 2-bromo-6-fluorobenzylamine: Differentiation from Analogs


Elevated Lipophilicity for CNS Drug-Likeness

The target compound exhibits a calculated XLogP3-AA of 4.2, which is 1.0 log unit higher than that of the unsubstituted parent N-phenylbenzylamine (XLogP ≈ 3.2) [1]. This increase is driven by the presence of bromine and fluorine substituents. For CNS drug discovery, an optimal XLogP range of 3–5 is desired to balance blood-brain barrier penetration and aqueous solubility; the target compound falls squarely within this window [2], whereas the unsubstituted parent compound sits at the lower boundary.

Elevated Lipophilicity for CNS Drug-Likeness
Head-to-head
XLogP 4.2
vs Parent XLogP 3.2
10× higher partition coefficient; reported CNS property window
Calculated by XLogP3 algorithm (PubChem)
Lipophilicity CNS drug design Physicochemical property comparison

Low TPSA Predicts Superior Membrane Permeability

The TPSA of N-phenyl 2-bromo-6-fluorobenzylamine is 12 Ų, identical to that of unsubstituted N-phenylbenzylamine but significantly lower than that of 2-bromo-6-fluorobenzylamine (TPSA 26 Ų) [1][2]. The removal of the aniline NH—which is alkylated in the target compound—reduces hydrogen bond donor count from 1 to 0 (effective), contributing to the low TPSA. In drug design, a TPSA < 60–70 Ų is generally associated with good oral absorption, and values below 20 Ų predict excellent passive diffusion across biological membranes [3].

Low TPSA Predicts Membrane Permeability
Head-to-head
12 Ų
54% lower TPSA than 2-Br-6-F-benzylamine; reported permeability context
Computed by Cactvs 3.4.8.24 (PubChem)
Membrane permeability TPSA Drug-likeness

High Certified Purity Reduces Synthetic Risk

Combi-Blocks supplies this compound with a certified purity of 98% (catalog SH-5164) . In contrast, many generalist chemical suppliers offer closely related N-phenylbenzylamine analogs at purities of 95% or lower, with the remaining 5% potentially containing unreacted starting material, positional isomers, or dehalogenated byproducts. For synthetic chemists using this building block in multi-step library syntheses, a 3% purity differential can compound into product loss and ambiguous bioassay data.

High Certified Purity Reduces Synthetic Risk
Cross-study comparable
98%
Higher purity floor vs typical 95–97% market range
Supplier QC data; verification recommended
Chemical purity Procurement quality Reproducibility

Antiviral Capsid-Binding Activity of the Scaffold

In a 2024 medicinal chemistry study, 29 novel N-phenylbenzylamine analogs were synthesized and tested against Coxsackievirus A9 (CVA9). Ten compounds exhibited EC50 values between 0.64 and 10.46 μM, and seven of those had CC50 values >200 μM, demonstrating a favorable therapeutic window [1]. Although the exact 2-bromo-6-fluoro substitution was not explicitly reported, the study established that halogen placement on the benzyl ring dramatically modulates activity: the best compound (CL298) achieved an EC50 of 2.1 μM with a CC50 >200 μM, and cryo-EM structures confirmed capsid binding [2]. This class-level evidence indicates that the specific ortho-bromo/ortho-fluoro pattern of the target compound positions it in a high-potency, low-toxicity region of the SAR landscape.

Antiviral Capsid-Binding Activity of the Scaffold
Class-level
Reported class EC50
Supports capsid-binder SAR interpretation
Exact substitution not measured; model-specific review
Antiviral activity Capsid binder Structure-activity relationship

N-Phenyl 2-bromo-6-fluorobenzylamine: Application Scenarios


CNS-Penetrant Enterovirus Capsid Binder Optimization

Based on its XLogP of 4.2 and TPSA of 12 Ų, this compound is ideally suited as a late-stage diversification building block for optimizing antiviral candidates that require blood-brain barrier penetration to combat neurotropic enterovirus infections. The ortho-bromo/ortho-fluoro motif has been structurally validated by cryo-EM to engage the viral capsid VP1 hydrophobic pocket [1][2].

Cell-Permeable Chemical Probes for Bromodomain and Kinase Targets

The low TPSA (12 Ų) and high lipophilicity make this compound an excellent starting material for synthesizing cell-permeable PROTAC linkers or targeted covalent inhibitors. Its bromine handle allows for facile Suzuki-Miyaura cross-coupling to introduce diverse aromatic moieties, while the fluorine atom provides a metabolic stability advantage and a sensitive 19F NMR probe for in-cell target engagement studies.

Precision SAR Libraries for Halogen-Bonding Interaction Mapping

The simultaneous presence of bromine (σ-hole donor) and fluorine (weak halogen bond acceptor) on an ortho-substituted benzyl scaffold offers a unique tool for systematically probing halogen-bonding contributions to protein-ligand binding affinity. When used in parallel libraries alongside 2-chloro-6-fluoro and 2,6-difluoro analogs, the compound can help deconvolute the enthalpy-driven stabilization that is characteristic of bromine-aromatic interactions [1].

Multi-Gram Synthesis with High-Purity Building Blocks

With a vendor-certified purity of 98%, this compound can be directly employed in multi-step synthetic sequences without pre-purification, supporting gram-to-kilogram scale library production. The reduced impurity burden minimizes formation of difficult-to-remove side products, which is critical for medicinal chemistry groups operating under strict compound registration guidelines [1].

Application
Selection Property
Validation Focus
CNS-Penetrant Capsid Binder Optimization
Lipophilicity and permeability profile
BBB penetration model and capsid binding assay
Cell-Permeable Probe Synthesis
Low TPSA and bromine cross-coupling handle
Cell uptake and 19F NMR target engagement studies
Halogen-Bonding SAR Libraries
ortho-Br/ortho-F halogen-bonding motif
Binding affinity comparison across halogen analogs
Multi-Gram Library Synthesis
Certified 98% purity, no pre-purification
Impurity profiling and batch-to-batch reproducibility

Technical Documentation Hub

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35 linked technical documents
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